Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate
Description
Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate is a chiral piperidine derivative featuring a trifluoroacetyl-protected amino group at the 3-position and a methyl ester at the 2-position. This compound is structurally related to intermediates in the synthesis of pharmaceuticals, particularly orexin receptor agonists (e.g., TAK-925) . Its trifluoroacetyl group enhances metabolic stability compared to non-fluorinated analogs, while the methyl ester improves solubility for synthetic manipulation .
Properties
IUPAC Name |
methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQCWVYXKAJBLK-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCCN1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroacetyl group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate exhibits significant antitumor properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both bacterial and fungal strains. Studies utilizing disc diffusion methods have demonstrated efficacy against common pathogens such as Staphylococcus aureus and Candida albicans. This suggests potential applications in treating infections where traditional antibiotics may fail .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It has been hypothesized that the compound can mitigate neurodegeneration by modulating pathways involved in oxidative stress and inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The piperidine ring structure may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and synthetic differences between Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate and related compounds:
Key Insights
Stereochemical Influence : The (2R,3S) configuration distinguishes the target compound from diastereomers like the (2S)-configured tetrahydropyridine analog in . Stereochemistry impacts receptor binding, as seen in TAK-925’s orexin receptor selectivity .
Trifluoroacetyl vs. Other Protecting Groups: The trifluoroacetyl group increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to the Boc group . Trifluoroacetylated pyrrolidines () exhibit higher diastereoselectivity in synthesis than non-fluorinated analogs, suggesting fluorine’s role in stabilizing transition states.
Unsaturated tetrahydropyridines (e.g., ) may exhibit altered bioavailability due to reduced ring strain.
Synthetic Methods :
- Metal-free syntheses (e.g., ’s pyrido-oxazine synthesis) avoid catalyst contamination but may require harsh conditions compared to Cu-catalyzed Huisgen reactions ().
Biological Activity
Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 235.21 g/mol
- CAS Number : 66060-76-2
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperidine Derivative : Start with piperidine and introduce the trifluoroacetyl group using trifluoroacetic anhydride.
- Carboxylation : The resulting intermediate is then methylated to form the final carboxylate ester.
The trifluoroacetyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways.
- Receptor Interaction : It can bind to various receptors affecting neurotransmission and cellular signaling.
Pharmacological Effects
-
Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis.
-
Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress.
- Research Findings : Animal models indicated that treatment with this compound improved cognitive function and reduced markers of neuroinflammation.
Data Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via a multi-step approach starting from (2R,3S)-piperidine-2-carboxylate derivatives. Key steps include:
-
Trifluoroacetylation : React the amino group of the piperidine scaffold with trifluoroacetic anhydride under anhydrous conditions to introduce the trifluoroacetyl moiety .
-
Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived catalysts) or enantioselective enzymatic methods to preserve the (2R,3S) configuration. Confirm purity via chiral HPLC with a column such as Chiralpak IA/IB and compare retention times to known standards .
-
Yield Optimization : Adjust reaction temperatures (e.g., 0–25°C) and solvent systems (e.g., dichloromethane or THF) to minimize racemization .
- Data Table :
| Reaction Step | Solvent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Trifluoroacetylation | DCM | None | 85 | 99.5 |
| Stereochemical Control | THF | BINOL-P | 78 | 98.7 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the piperidine ring conformation and trifluoroacetyl group integration. Key signals: δ ~2.8–3.5 ppm (piperidine protons), δ ~170 ppm (ester carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~282.1 g/mol).
- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 210 nm for purity assessment (>98%) .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the compound’s binding affinity in enzyme inhibition studies, and what computational methods validate these interactions?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances binding to enzymes (e.g., serine proteases) by stabilizing hydrogen bonds and hydrophobic interactions.
-
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Focus on the trifluoroacetyl group’s role in binding free energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .
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Comparative Analysis : Synthesize analogs without the trifluoroacetyl group and compare IC₅₀ values. A 10-fold reduction in potency for non-fluorinated analogs suggests critical electronic effects .
- Data Table :
| Compound | Target Enzyme | IC₅₀ (nM) | ΔG (kcal/mol) |
|---|---|---|---|
| Target Compound | Trypsin-like Protease | 12 ± 2 | -8.3 |
| Non-fluorinated Analog | Same Protease | 150 ± 20 | -5.1 |
Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH effects.
- Experimental Validation : Measure solubility in buffered solutions (pH 2–8) using UV-Vis spectrophotometry. For example, solubility in PBS (pH 7.4) may be 0.5 mg/mL, while computational models (e.g., ALOGPS) predict 1.2 mg/mL due to overestimating hydrophobicity .
- Co-solvent Screening : Test solubility enhancers (e.g., cyclodextrins or PEG-400) to reconcile data. A 20% w/v PEG-400 solution increases solubility to 2.3 mg/mL .
Q. How can in vivo metabolic stability be assessed for this compound, and what structural modifications improve pharmacokinetics?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). A t₁/₂ < 30 min indicates rapid metabolism.
- Metabolite ID : Use LC-QTOF-MS to identify oxidative metabolites (e.g., hydroxylation at the piperidine ring) .
- Modifications : Introduce methyl groups at the 4-position of the piperidine ring to block CYP3A4-mediated oxidation, extending t₁/₂ to >60 min .
Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to design experiments to clarify degradation pathways?
- Methodological Answer :
- Stress Testing : Expose the compound to 0.1 M HCl (37°C, 24 hrs) and monitor degradation via HPLC. A >20% loss of parent compound suggests acid lability.
- Mechanistic Study : Isolate degradation products (e.g., via preparative HPLC) and characterize by NMR. Hydrolysis of the methyl ester or trifluoroacetyl group is likely .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
